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Tryptophyl adenylate - 31528-64-0

Tryptophyl adenylate

Catalog Number: EVT-284395
CAS Number: 31528-64-0
Molecular Formula: C21H24N7O8P
Molecular Weight: 533.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-L-tryptophyl-AMP is an L-tryptophan derivative that is the ester obtained by formal condensation of the carboxy group of L-tryptophan with the 3'-hydroxy group of AMP. It has a role as a Mycoplasma genitalium metabolite. It is an adenosine 5'-phosphate, a L-tryptophan derivative, an alpha-amino acid ester and a purine ribonucleoside 5'-monophosphate. It derives from an adenosine 5'-monophosphate.
Source and Classification

Tryptophyl adenylate is classified as an aminoacyl adenylate, which is a type of enzyme-bound intermediate formed during the aminoacylation reaction. It is synthesized from adenosine triphosphate (ATP) and tryptophan by the enzyme tryptophanyl-tRNA synthetase. This compound plays a crucial role in the translation process of protein synthesis, as it facilitates the correct attachment of tryptophan to its corresponding tRNA, ensuring fidelity in protein synthesis .

Synthesis Analysis

The synthesis of tryptophyl adenylate occurs through a multi-step enzymatic reaction involving tryptophanyl-tRNA synthetase. The primary steps include:

  1. Formation of Tryptophyl Adenylate: When tryptophan and ATP are mixed with magnesium ions, tryptophanyl-tRNA synthetase catalyzes the formation of tryptophyl adenylate. This reaction can be monitored using techniques such as stopped-flow kinetics and fluorescence changes .
  2. Stoichiometry: The stoichiometry indicates that two moles of tryptophyl adenylate are produced per mole of dimeric enzyme. The rate constants for this reaction are approximately 146 ± 17 s1^{-1} for the first adenylate formation and 3.3 ± 0.9 s1^{-1} for the second .
  3. Kinetic Parameters: The Michaelis constants for ATP and tryptophan during this activation reaction are critical for understanding enzyme efficiency. For instance, the fast site has Michaelis constants of 179 ± 35 µM for ATP and 23.9 ± 7.9 µM for tryptophan .
Molecular Structure Analysis

The molecular structure of tryptophyl adenylate consists of a tryptophan molecule linked to adenosine monophosphate (AMP). The structural analysis reveals that:

  • Chemical Composition: Tryptophyl adenylate is formed by covalently linking the carboxylic group of tryptophan to the phosphate group of AMP.
  • Crystallography: The crystal structure of human tryptophanyl-tRNA synthetase in complex with tRNA and tryptophan has been elucidated, providing insights into how this enzyme recognizes and binds its substrates .
Chemical Reactions Analysis

Tryptophyl adenylate participates in various chemical reactions:

  1. Formation of Tryptophanyl-ATP: Following its formation, tryptophyl adenylate can react with ATP to form a more stable complex known as tryptophanyl-ATP .
  2. Pyrophosphorolysis: This reaction involves the breakdown of tryptophyl adenylate back into AMP and pyrophosphate, demonstrating its reversible nature .
  3. Enzymatic Reactions: Tryptophyl adenylate can also act as an intermediate in further enzymatic reactions leading to peptide bond formation when nucleophile amines are introduced .
Mechanism of Action

The mechanism by which tryptophyl adenylate functions is crucial for understanding protein synthesis:

  • Activation Process: In the presence of ATP, tryptophan undergoes adenylation to form tryptophyl adenylate, which then facilitates the transfer of the activated amino acid to its corresponding tRNA.
  • Cooperative Binding: The binding process exhibits positive cooperativity between enzyme subunits, which enhances substrate affinity and reaction rates .
Physical and Chemical Properties Analysis

Tryptophyl adenylate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions due to its ionic character.
  • Stability: The compound is relatively stable under physiological conditions but can hydrolyze under extreme pH or temperature conditions.
  • Spectroscopic Properties: Tryptophyl adenylate can be analyzed using spectroscopic methods such as UV-visible spectroscopy to monitor its concentration during enzymatic reactions .
Applications

Tryptophyl adenylate has several scientific applications:

  1. Biochemical Research: It serves as a model compound for studying aminoacyl-tRNA synthetase mechanisms and their role in protein synthesis fidelity.
  2. Synthetic Biology: Researchers utilize it in developing biocatalytic processes for amide bond formation, expanding its utility beyond natural protein synthesis .
  3. Drug Development: Understanding its interactions may lead to novel therapeutic strategies targeting protein synthesis pathways in various diseases.
Enzymatic Synthesis and Catalytic Mechanisms

Role of Tryptophanyl-tRNA Synthetase in Adenylate Formation

Tryptophanyl-tRNA synthetase (TrpRS) catalyzes the ATP-dependent activation of tryptophan to form tryptophyl adenylate (Trp-AMP), an essential step in protein biosynthesis. This reaction occurs via a two-step mechanism:$$\text{Trp + ATP} \rightleftharpoons \text{Trp-AMP + PP}_i$$$$\text{Trp-AMP + tRNA}^{\text{Trp}} \rightarrow \text{Trp-tRNA}^{\text{Trp}} + \text{AMP}$$Structural analyses reveal that human TrpRS (hTrpRS) adopts an induced-fit mechanism upon substrate binding, where the AIDQ motif undergoes conformational changes to create a precise tryptophan-binding pocket [1]. Unlike bacterial TrpRS, hTrpRS exhibits functional asymmetry with half-of-the-sites reactivity—only one subunit of the dimeric enzyme is catalytically active at a time. The KMSAS loop (analogous to the bacterial KMSKS loop) displays inherent flexibility, and ATP binding stabilizes it in a closed conformation optimal for catalysis [1]. Evolutionary adaptations in hTrpRS include an N-terminal domain absent in bacterial counterparts, which influences both catalytic efficiency and non-canonical functions like angiostatic activity [1].

Kinetic Analysis of Pre-Steady-State Adenylate Synthesis

Pre-steady-state kinetics of Trp-AMP formation by E. coli TrpRS reveal a biphasic reaction sequence with distinct rates for adenylate synthesis at each subunit:

Table 1: Kinetic Parameters for Trp-AMP Synthesis in E. coli TrpRS

ParameterFast SiteSlow Site
Rate constant (s⁻¹)146 ± 173.3 ± 0.9
KM Trp (μM)23.9 ± 7.93.7 ± 2.2
KM ATP (μM)179 ± 35116 ± 45

Stopped-flow fluorescence studies identify three sequential chemical processes: rapid synthesis of the first adenylate (146 s⁻¹), slower synthesis of the second adenylate (3.3 s⁻¹), and subsequent formation of tryptophanyl-ATP ester (0.025 s⁻¹) [2] [5]. No kinetic synergy exists between ATP and tryptophan binding, indicating independent substrate recognition events. Fluorescence quenching at 350 nm monitors adenylate formation in real-time, confirming a stoichiometry of 2 mol Trp-AMP per dimeric enzyme [2].

Subunit Cooperativity and Anticooperativity in Dimeric Enzyme Systems

Dimeric TrpRS enzymes display complex subunit communication patterns. Bacterial TrpRS shows negative cooperativity during adenylate synthesis, where ligand binding to one subunit induces conformational changes that suppress activity in the adjacent subunit [1]. This is mediated by coupled movements of the N-terminal and C-terminal domains upon tryptophan binding. In contrast, E. coli TrpRS exhibits positive cooperativity during the initial adenylation step, evidenced by fluorometric detection of asymmetric conformational states [2]. The structural basis for cooperativity involves:

  • Transmission of allosteric signals through the dimer interface
  • Differential stabilization of the KMSAS/KMSKS loop in open vs. closed states
  • Reciprocal domain rearrangements triggered by substrate binding [1]Functional asymmetry in hTrpRS arises from rigid-body movements of the catalytic Rossmann fold domain, which repositions critical residues (Asp132, Gln152) for transition-state stabilization [1].

Pyrophosphorolysis Dynamics and Reverse Reaction Kinetics

Pyrophosphorolysis—the reverse reaction of Trp-AMP synthesis—follows Michaelis-Menten kinetics with distinct parameters:$$\text{Trp-AMP + PP}_i \rightleftharpoons \text{Trp + ATP}$$For E. coli TrpRS, the rate constant for pyrophosphorolysis is 360 ± 10 s⁻¹, with a binding constant (KM) of 196 ± 12 μM for inorganic pyrophosphate (PPi) [2]. Unlike the forward reaction, pyrophosphorolysis displays symmetric behavior across both active sites, indicating loss of cooperativity during reverse catalysis. Structural studies of hTrpRS in complex with Trp-AMP reveal a "closed product state" where the adenylate is buried within the active site, preventing PPi access until product dissociation occurs [1]. This conformational gating explains the 10-fold slower reverse reaction rate compared to adenylate synthesis.

Active Site Mutational Analysis for Catalytic Efficiency

Mutational studies on adenylating enzymes reveal key residues governing catalytic efficiency and substrate promiscuity:

  • AIDQ motif substitutions (e.g., Gln152Ala in hTrpRS) reduce catalytic efficiency by 200-fold due to impaired transition-state stabilization [1]
  • KMSAS loop mutations decrease ATP binding affinity by disrupting hydrogen-bonding networks with ATP γ-phosphate
  • Engineered adenylation domains (e.g., tyrocidine synthetase) demonstrate unexpected plasticity, accepting D-tryptophan and fluorinated tryptophan analogues with <5-fold reduction in activity [10]

Table 2: Substrate Flexibility of Engineered Adenylation Domains

SubstrateRelative Activity (%)Nucleophile Compatibility
L-Tryptophan100Primary/secondary amines
5-Fluoro-DL-tryptophan93Cyclic amines
4-Methyl-DL-tryptophan78Arylalkyl amines
D-Tryptophan68Hydroxylamines

This broad substrate tolerance enables chemoenzymatic synthesis of diverse tryptophyl-N-alkylamides via a two-step mechanism: enzymatic activation to Trp-AMP followed by nucleophilic attack by amines [10]. The engineered system achieves direct amide bond formation with >90% yield and minimal hydrolysis side products.

Properties

CAS Number

31528-64-0

Product Name

Tryptophyl adenylate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] (2S)-2-amino-3-(1H-indol-3-yl)propanoate

Molecular Formula

C21H24N7O8P

Molecular Weight

533.4 g/mol

InChI

InChI=1S/C21H24N7O8P/c22-12(5-10-6-24-13-4-2-1-3-11(10)13)21(30)36-17-14(7-34-37(31,32)33)35-20(16(17)29)28-9-27-15-18(23)25-8-26-19(15)28/h1-4,6,8-9,12,14,16-17,20,24,29H,5,7,22H2,(H2,23,25,26)(H2,31,32,33)/t12-,14+,16+,17+,20+/m0/s1

InChI Key

ZTKQHOGBACRMGC-SQIXAUHQSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O)N

Solubility

Soluble in DMSO

Synonyms

tryptophyl adenylate
tryptophyl adenylate (1:1)
tryptophyl adenylate, disodium salt (2:1)

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O)N

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